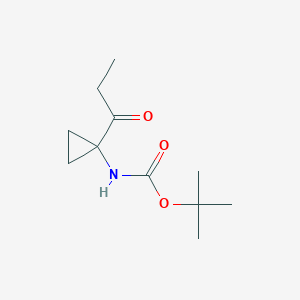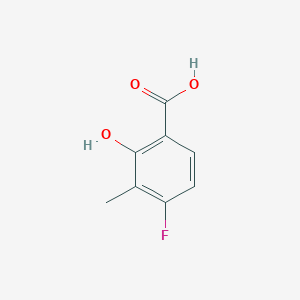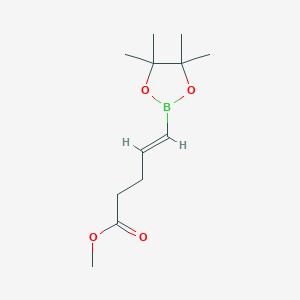
methyl (4E)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (4E)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate, also known as methyl-4E-5-tetramethyl-1,3,2-dioxaborolan-2-ylpent-4-enoate, is an organic compound with a wide range of applications in scientific research. It is a boron-containing organic compound that is used as a reagent in organic synthesis and as a catalyst in various chemical reactions. It has been used in a variety of scientific research applications, including in the synthesis of organic compounds, the study of biochemical and physiological processes, and the investigation of drug metabolism.
Applications De Recherche Scientifique
Methyl (4E)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in various chemical reactions, and as a ligand in the synthesis of organic compounds. It has also been used in the study of biochemical and physiological processes, such as the metabolism of drugs and other compounds. Additionally, it has been used in the investigation of the structure and function of proteins and enzymes, as well as in the study of molecular interactions.
Mécanisme D'action
Methyl (4E)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate acts as a Lewis acid, meaning that it can form a coordinate covalent bond with an electron-rich species, such as an alkoxide or an amine. This allows it to act as a catalyst in various chemical reactions, such as the formation of carbon-carbon bonds. Additionally, it can act as a ligand in the synthesis of organic compounds, binding to metal ions to form complexes.
Biochemical and Physiological Effects
Methyl (4E)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate has been used in the study of biochemical and physiological processes, such as the metabolism of drugs and other compounds. It has also been used in the investigation of the structure and function of proteins and enzymes, as well as in the study of molecular interactions. Additionally, it has been used in the study of the effects of drugs on the body, such as the inhibition of enzymes involved in drug metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl (4E)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable in a variety of solvents. Additionally, it is highly soluble in water and has a low toxicity. However, it is also limited in its use in laboratory experiments, as it is not suitable for use in reactions involving strong acids or bases, and it is not suitable for use in reactions involving high temperatures or pressures.
Orientations Futures
Methyl (4E)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate has potential for use in a variety of future scientific research applications. For example, it could be used in the development of new drugs and in the investigation of the effects of drugs on the body. Additionally, it could be used in the study of the structure and function of proteins and enzymes, as well as in the study of molecular interactions. Finally, it could be used in the synthesis of organic compounds, as well as in the study of biochemical and physiological processes.
Méthodes De Synthèse
Methyl (4E)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate is synthesized through a two-step process involving the reaction of an alkoxide with boron trifluoride etherate, followed by the reaction of the resulting product with an acid. In the first step, an alkoxide (such as potassium tert-butoxide) is reacted with boron trifluoride etherate to form a boronate ester. In the second step, the boronate ester is reacted with an acid (such as acetic acid) to form methyl (4E)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate. The overall reaction is as follows:
KOR + BF3·OEt2 → KOBF4
KOBF4 + CH3COOH → CH3(4E)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate
Propriétés
IUPAC Name |
methyl (E)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21BO4/c1-11(2)12(3,4)17-13(16-11)9-7-6-8-10(14)15-5/h7,9H,6,8H2,1-5H3/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCMNYPFDGLNFM-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CCCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/CCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21BO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (E)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Oxo-2-[[3-(trifluoromethyl)phenyl]amino]ethyl 3,4-dihydro-4-oxo-1-phthalazinecarboxylate](/img/structure/B6618566.png)

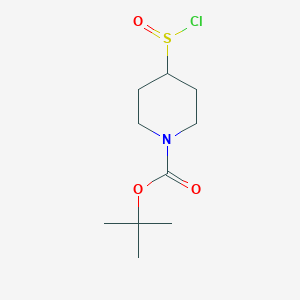


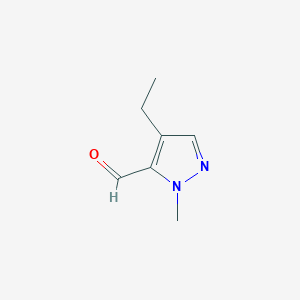
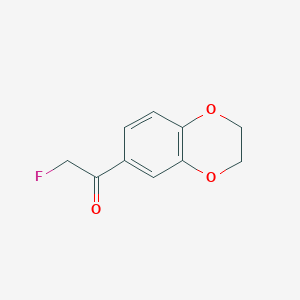

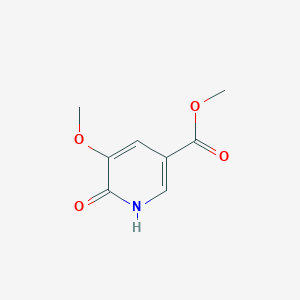
![tert-butyl N-[(2R)-1-(acetylsulfanyl)propan-2-yl]carbamate](/img/structure/B6618628.png)

